molecular formula C9H15NO2 B034074 1-Acetyl-6-ethylpiperidin-2-one CAS No. 104886-00-2

1-Acetyl-6-ethylpiperidin-2-one

Cat. No.: B034074
CAS No.: 104886-00-2
M. Wt: 169.22 g/mol
InChI Key: KCPNVPIPWINXIX-UHFFFAOYSA-N
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Description

1-Acetyl-6-ethylpiperidin-2-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and pharmaceutical applications due to their diverse biological activities . This compound is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with an acetyl group at the first position and an ethyl group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-ethylpiperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 6-ethylpiperidin-2-one with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-ethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Acetyl-6-ethylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 1-Acetyl-6-ethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both acetyl and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This structural uniqueness can lead to different reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-acetyl-6-ethylpiperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-3-8-5-4-6-9(12)10(8)7(2)11/h8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPNVPIPWINXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCC(=O)N1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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